(2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid
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Overview
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a quinolinyl-oxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced via a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Quinolinyl-oxy Group: The quinolinyl-oxy group is attached through an etherification reaction, where the hydroxyl group of quinoline reacts with the pyrrolidine ring in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinolinyl-oxy group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The quinolinyl-oxy group can intercalate with DNA or interact with enzymes, while the pyrrolidine ring can modulate the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloropropyl)trimethoxysilane
- Coumarin
- Trans-cinnamaldehyde
- Trans-cinnamic acid
- 2-Methoxycinnamaldehyde
Uniqueness
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid is unique due to its combination of a pyrrolidine ring with a tert-butoxycarbonyl group and a quinolinyl-oxy group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-quinolin-8-yloxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-19(2,3)26-18(24)21-11-13(10-14(21)17(22)23)25-15-8-4-6-12-7-5-9-20-16(12)15/h4-9,13-14H,10-11H2,1-3H3,(H,22,23)/t13-,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSKDIYBVVSZNP-KBPBESRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC3=C2N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC3=C2N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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